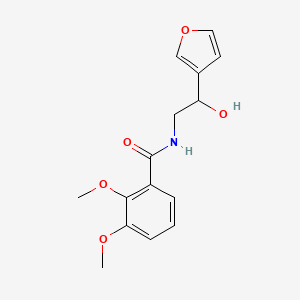

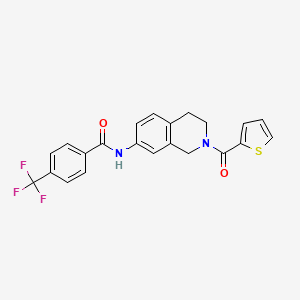

N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Furan compounds can be synthesized under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated .Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry .Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For example, they can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes .Physical And Chemical Properties Analysis

The physical and chemical properties of furan compounds can vary widely. For example, furan-3-methanol has a refractive index of 1.484 and a density of 1.139 g/mL at 25 °C .Scientific Research Applications

Reactivity and Synthesis

Furan derivatives, such as 3,4-dimethoxyfuran, exhibit enhanced reactivity compared to furan itself, facilitating various substitution reactions including Mannich reactions. These reactions enable the synthesis of amino compounds and the preparation of acylated and alkylated derivatives, highlighting the potential of N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide in synthetic organic chemistry (Iten, Hofmann, & Eugster, 1978).

Anticancer and Antiangiogenic Properties

Benzofuran derivatives have been studied for their anticancer and antiangiogenic properties, with certain compounds inhibiting cancer cell growth at nanomolar concentrations and exhibiting potent vascular disrupting properties. These findings suggest the potential therapeutic applications of N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide in cancer treatment (Romagnoli et al., 2015).

Photophysical Properties

Furans and their derivatives have been explored for their photophysical properties, indicating potential applications in the development of photonic sensors and non-linear optical materials. Studies on 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones have revealed their utility as "naked-eye sensors" for metal detection, particularly aluminum, suggesting similar applications for N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide in sensing technologies (Kumar et al., 2015).

Safety and Hazards

Future Directions

The production of chemicals from biomass, including furan compounds, offers both economic and ecological benefits . Bioproducts are chemicals that add value to biorefinery processes or materials derived from renewable resources . The broad range of uses and wide variety of bio-based products requires individual case studies of each product .

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds have been known to interact with various targets, leading to a range of biological effects .

Biochemical Pathways

Furan derivatives have been known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological effects .

properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-19-13-5-3-4-11(14(13)20-2)15(18)16-8-12(17)10-6-7-21-9-10/h3-7,9,12,17H,8H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABXBYXNDOQXHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

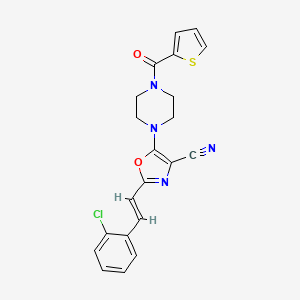

![N-(tert-butyl)-3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2458272.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-butoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2458273.png)

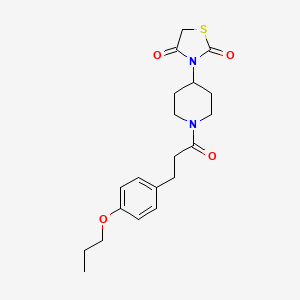

![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2458275.png)

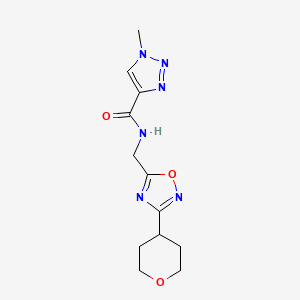

![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458280.png)

![2-[(2-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2458284.png)

![7-[2-[(2-Chlorophenyl)methoxy]-5-nitrophenyl]-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B2458289.png)

![3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B2458293.png)